

Application Note: Investigating Enzyme Kinetics with L-Idose-¹³C as a Substrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Idose-13C

Cat. No.: B12406319

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Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. The use of isotopically labeled substrates, such as L-Idose-¹³C, offers a powerful tool for elucidating enzyme mechanisms and kinetics with high specificity and sensitivity. L-Idose, a C-5 epimer of D-glucose, serves as an excellent alternative substrate for certain enzymes, particularly aldose reductase (AKR1B1).^{[1][2]} This is attributed to its higher proportion of the open-chain aldehyde form in solution compared to D-glucose, facilitating more accurate measurements of enzyme activity.^{[1][2]} This application note provides detailed protocols and data for utilizing L-Idose-¹³C in enzyme kinetic studies, with a primary focus on human aldose reductase and potential applications for other related enzymes.

Key Applications

- **Elucidation of Aldose Reductase (AKR1B1) Kinetics:** L-Idose is a validated substrate for AKR1B1, an enzyme implicated in diabetic complications.^[1] The use of L-Idose-¹³C allows for precise determination of kinetic parameters such as K_m and k_{cat} .
- **High-Throughput Screening of Inhibitors:** The methods described herein can be adapted for screening potential inhibitors of aldose reductase, a key target in drug development for diabetes management.

- Investigating Substrate Specificity of Other L-Sugar Metabolizing Enzymes: L-Idose-¹³C can be employed to explore the substrate specificity of other enzymes involved in L-sugar metabolism, such as L-iditol dehydrogenase.

Quantitative Data Summary

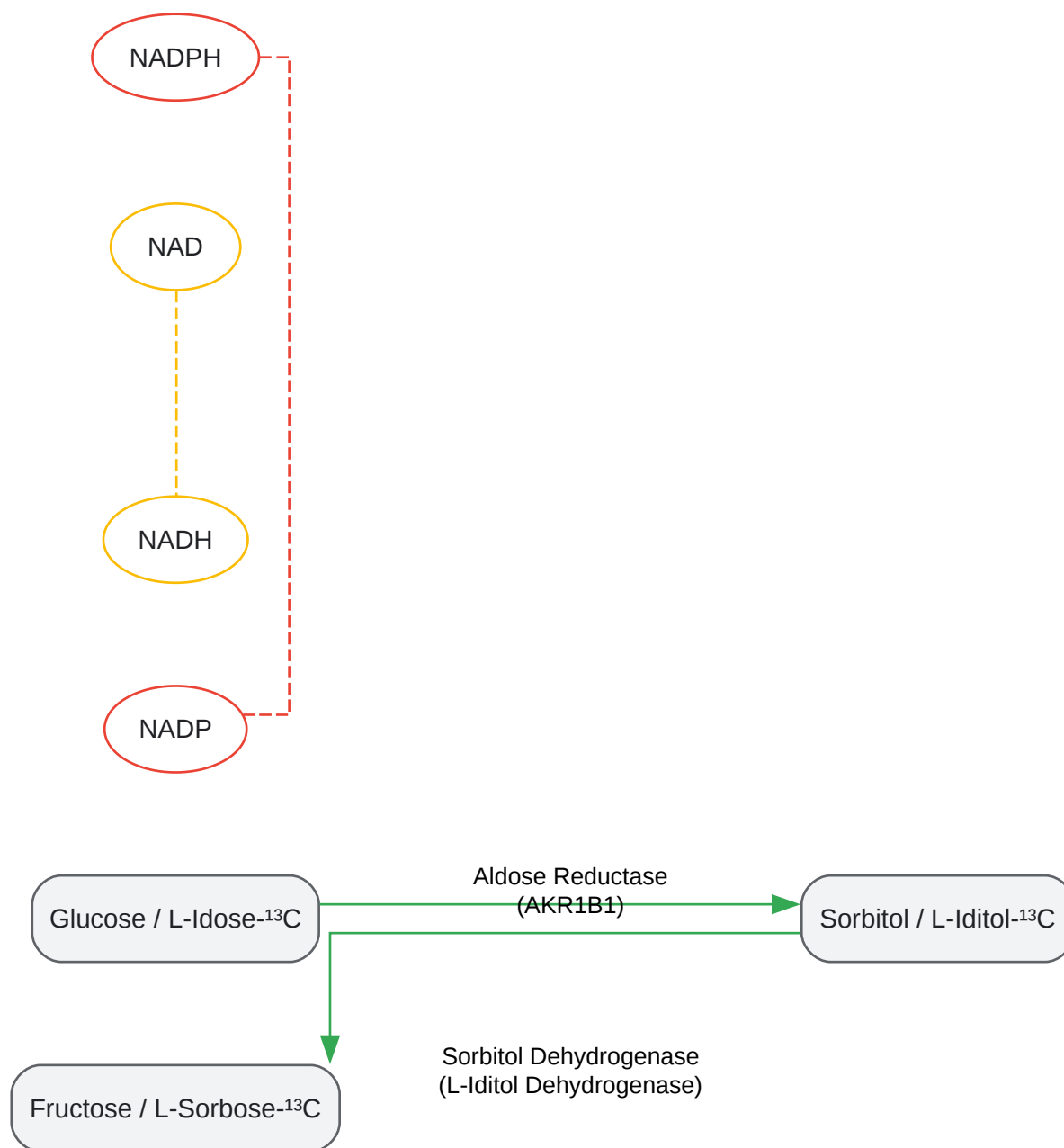
The following table summarizes the kinetic parameters of human aldose reductase (AKR1B1) with L-Idose as a substrate. The use of L-Idose-¹³C allows for the direct and unambiguous tracking of substrate conversion to product.

Enzyme	Substrate	K _m (mM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (min ⁻¹ ·mM ⁻¹)	Source
Human Aldose Reductase (AKR1B1)	L-Idose	3.8 - 3.9	~15	~3.9	
Human Aldose Reductase (AKR1B1)	D-Glucose	50 - 100	~15	~0.15 - 0.3	

Note: The k_{cat} for L-idose is reported to be essentially identical to that of D-glucose.

Signaling and Metabolic Pathway

L-Idose is metabolized by aldose reductase as part of the polyol pathway. This pathway becomes particularly significant under hyperglycemic conditions, where the increased flux through this pathway is linked to the pathogenesis of diabetic complications. The reduction of glucose (or L-idose) to its corresponding sugar alcohol is the first and rate-limiting step.

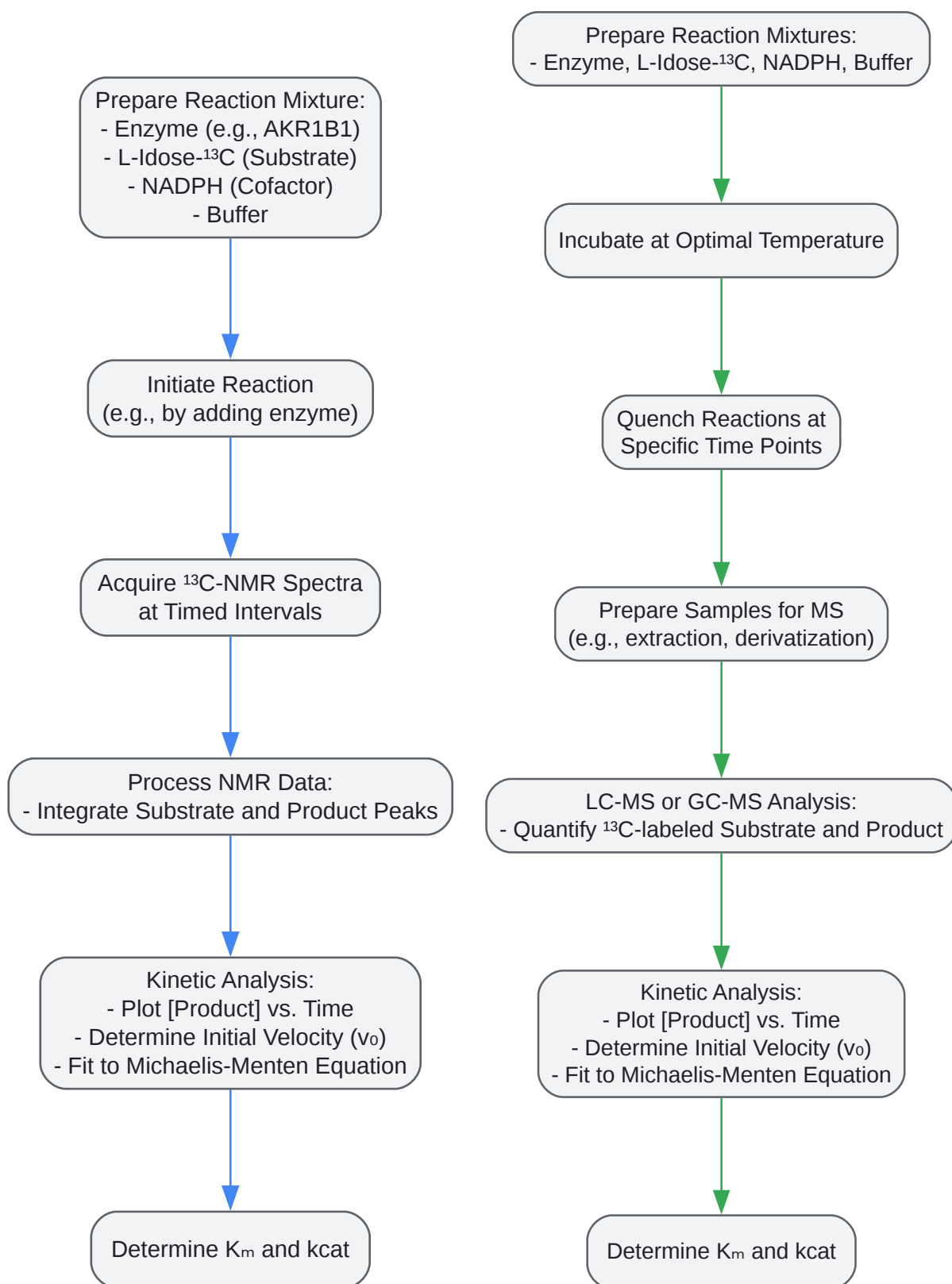


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Caption: The Polyol Pathway showing the conversion of L-Idose-¹³C.

Experimental Workflows

The following diagrams illustrate the general workflows for investigating enzyme kinetics using L-Idose-¹³C with either NMR or Mass Spectrometry.



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References

- 1. arpi.unipi.it [arpi.unipi.it]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Investigating Enzyme Kinetics with L-Idose-¹³C as a Substrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12406319#investigating-enzyme-kinetics-with-l-idose-13c-as-a-substrate>]

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